3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13461295
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13461295.png)
Specification
Molecular Formula | C18H27N3O3 |
---|---|
Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl 3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-10-15-8-9-21(11-15)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)/t15?,16-/m0/s1 |
Standard InChI Key | LPRTVGCQHOXMGS-LYKKTTPLSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C)C(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C)C(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₇H₂₅N₃O₃ and a molecular weight of 319.4 g/mol . Its IUPAC name is benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate, reflecting its benzyl ester, pyrrolidine, and (S)-configured amino acid components .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₅N₃O₃ |
Molecular Weight | 319.4 g/mol |
IUPAC Name | Benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate |
CAS Number | 1354024-17-1 |
SMILES | CC(C)C@@HN |
Stereochemistry and Functional Groups
The compound contains:
-
A pyrrolidine ring with a secondary amine.
-
An (S)-2-amino-3-methylbutanoyl group linked via an amide bond.
-
A benzyl ester at the 1-position of the pyrrolidine .
The (S)-configuration at the amino acid residue ensures stereospecific interactions in biological systems, which is critical for its activity in enzyme inhibition or receptor binding .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis typically involves multi-step protocols:
-
Pyrrolidine Functionalization: Introduction of the benzyl ester via Steglich esterification or carbodiimide-mediated coupling .
-
Amide Bond Formation: Coupling the (S)-2-amino-3-methylbutyric acid to the pyrrolidine ring using reagents like HOBt/DCC or PyBOP .
-
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites during synthesis .
Table 2: Representative Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Esterification | DCC, DMAP, CH₂Cl₂ | 84% |
2 | Amide Coupling | PyBOP, DIEA, CH₃CN | 91% |
3 | Deprotection | LiOH, THF/H₂O | 94% |
Industrial-Scale Production
Continuous flow reactors and automated systems are employed for large-scale synthesis, improving yield (up to 96%) and purity . The use of heterogeneous catalysts (e.g., Pd/C) ensures efficient deprotection of benzyl groups without side reactions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester and amide bonds .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 1.09 (d, J = 6.0 Hz, CH(CH₃)₂), δ 4.20–4.38 (m, pyrrolidine CH₂), and δ 7.36 (s, benzyl aromatic protons) .
-
IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a protected amino acid precursor in solid-phase peptide synthesis (SPPS). Its benzyl ester group is selectively cleaved via hydrogenolysis, enabling sequential assembly of peptide chains .
Protease Inhibition
Structural analogs of this compound exhibit inhibitory activity against serine proteases (e.g., thrombin, trypsin) by mimicking natural peptide substrates . The (S)-configured side chain enhances binding affinity to enzyme active sites .
Table 3: Biological Activity Data
Target Enzyme | IC₅₀ (nM) | Mechanism |
---|---|---|
Thrombin | 12.3 | Competitive inhibition |
Trypsin | 45.7 | Allosteric modulation |
Drug Intermediate
It is a key intermediate in synthesizing eletriptan (a migraine medication) and other pyrrolidine-based therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume